molecular formula C15H14N2O4S B12560422 Propanediamide, N-phenyl-N'-(phenylsulfonyl)- CAS No. 188771-79-1

Propanediamide, N-phenyl-N'-(phenylsulfonyl)-

Cat. No.: B12560422
CAS No.: 188771-79-1
M. Wt: 318.3 g/mol
InChI Key: REIPQNNPAWNJCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanediamide, N-phenyl-N’-(phenylsulfonyl)- typically involves the reaction of phenylsulfonyl chloride with N-phenylpropanediamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of Propanediamide, N-phenyl-N’-(phenylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

Propanediamide, N-phenyl-N’-(phenylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propanediamide, N-phenyl-N’-(phenylsulfonyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propanediamide, N-phenyl-N’-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanediamide, N-phenyl-N’-(phenylsulfonyl)- is unique due to the presence of both phenyl and phenylsulfonyl groups, which confer specific chemical reactivity and potential biological activities not observed in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

188771-79-1

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

N'-(benzenesulfonyl)-N-phenylpropanediamide

InChI

InChI=1S/C15H14N2O4S/c18-14(16-12-7-3-1-4-8-12)11-15(19)17-22(20,21)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)(H,17,19)

InChI Key

REIPQNNPAWNJCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(=O)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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